
Prephenic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Prephenic acid has several scientific research applications, including:
Biochemistry: It is studied as an intermediate in the biosynthesis of aromatic amino acids.
Genetic Engineering: Used in research involving the shikimate pathway and its manipulation for the production of aromatic compounds.
Pharmaceuticals: Research into its role in the biosynthesis of phenylalanine and tyrosine can lead to advancements in the production of these amino acids for therapeutic purposes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prephenic acid is biosynthesized from chorismic acid through a [3,3]-sigmatropic Claisen rearrangement catalyzed by the enzyme chorismate mutase . This reaction is a key step in the shikimate pathway.
Industrial Production Methods: Industrial production of this compound is challenging due to its instability. It is typically produced in small quantities for research purposes rather than on an industrial scale. The compound is often isolated from mutants of Escherichia coli that are unable to convert this compound to phenylpyruvic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Prephenic acid undergoes several types of reactions, including:
Dehydration: this compound can be dehydrated by prephenate dehydratase to form phenylpyruvic acid, a precursor of phenylalanine.
Dehydrogenation: It can also be dehydrogenated by prephenate dehydrogenase to form 4-hydroxyphenylpyruvic acid, a precursor of tyrosine.
Common Reagents and Conditions:
Acids and Bases: this compound is unstable and can be easily aromatized under the influence of acids or bases.
Major Products:
Phenylpyruvic Acid: Formed through dehydration.
4-Hydroxyphenylpyruvic Acid: Formed through dehydrogenation.
Wirkmechanismus
Prephenic acid exerts its effects through its role in the shikimate pathway. It is formed from chorismic acid by the action of chorismate mutase. The compound can then be converted into phenylpyruvic acid or 4-hydroxyphenylpyruvic acid, which are precursors for phenylalanine and tyrosine, respectively . These amino acids are essential for protein synthesis and various metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Chorismic Acid: The precursor to prephenic acid in the shikimate pathway.
Phenylpyruvic Acid: A product of this compound dehydration.
4-Hydroxyphenylpyruvic Acid: A product of this compound dehydrogenation.
Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of both phenylalanine and tyrosine. Its ability to undergo both dehydration and dehydrogenation reactions makes it a versatile compound in the shikimate pathway .
Eigenschaften
CAS-Nummer |
126-49-8 |
|---|---|
Molekularformel |
C10H10O6 |
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
FPWMCUPFBRFMLH-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |
| 126-49-8 | |
Physikalische Beschreibung |
Solid |
Synonyme |
1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-pyruvic acid prephenate prephenic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
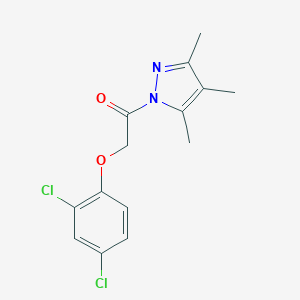
![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)

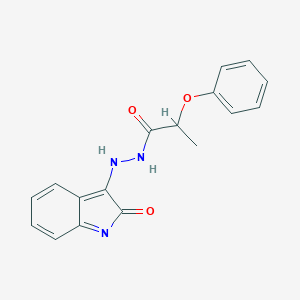
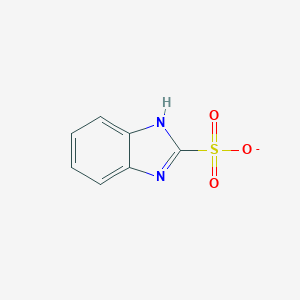
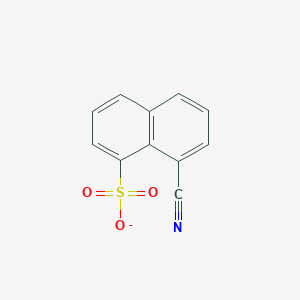
![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)
![4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE](/img/structure/B230288.png)

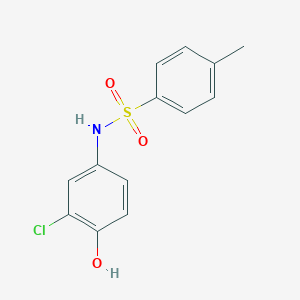
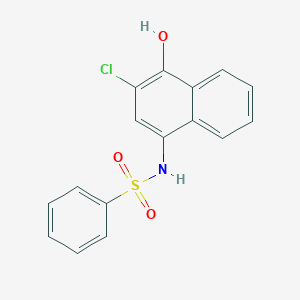

![1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B230294.png)
![N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B230298.png)
